(5-Cyclopropylpyridin-3-yl)methanamine

Description

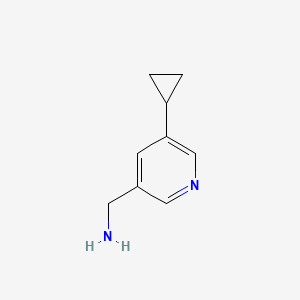

(5-Cyclopropylpyridin-3-yl)methanamine is a pyridine-based compound featuring a cyclopropyl substituent at the 5-position of the pyridine ring and a methanamine group (-CH₂NH₂) at the 3-position.

Properties

IUPAC Name |

(5-cyclopropylpyridin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-4-7-3-9(6-11-5-7)8-1-2-8/h3,5-6,8H,1-2,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMPVDFBSLSKVMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=CC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10717379 | |

| Record name | 1-(5-Cyclopropylpyridin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852877-60-2 | |

| Record name | 5-Cyclopropyl-3-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852877-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Cyclopropylpyridin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Reduction of Pyridine Derivatives: One common method involves the reduction of 5-cyclopropylpyridine-3-carboxylic acid or its derivatives using reducing agents such as sodium borohydride in methanol.

Nucleophilic Substitution: Another method includes the nucleophilic substitution of halogenated pyridine derivatives with amines under basic conditions.

Industrial Production Methods: Industrial production often involves the vapor phase condensation reactions of ethanol or methanol with compounds such as formaldehyde and ammonia in the presence of zeolites .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form corresponding aldehydes and ketones using oxidizing agents like PhI(OAc)2 in combination with TEMPO.

Reduction: It can be reduced to form various amine derivatives using reducing agents such as sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups under suitable conditions.

Common Reagents and Conditions:

Oxidation: PhI(OAc)2 and TEMPO in mild conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated pyridine derivatives and amines under basic conditions.

Major Products Formed:

Oxidation: Aldehydes and ketones.

Reduction: Various amine derivatives.

Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 Neurological Disorders

One of the primary applications of (5-Cyclopropylpyridin-3-yl)methanamine is in the development of drugs targeting neurological disorders. Research has indicated that derivatives of cyclopropylpyridine can act as selective agonists for nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, which is implicated in cognitive functions and mood regulation. Compounds with similar structures have demonstrated promising results in preclinical models for conditions such as depression and anxiety disorders .

1.2 Cancer Therapeutics

The compound has also been investigated for its potential as an anticancer agent. Inhibitors targeting specific pathways involved in tumor growth, such as the MAT2A pathway, have shown efficacy in treating MTAP-deleted cancers. Research indicates that compounds with a cyclopropylpyridine scaffold can modulate these pathways effectively, leading to reduced tumor proliferation and improved survival rates in animal models .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps that allow for the introduction of various functional groups to enhance its pharmacological properties. Studies suggest that modifications at the 5-position of the pyridine ring can significantly influence binding affinity and selectivity towards target receptors .

Table 1: Structure-Activity Relationship Data

| Compound | Binding Affinity (Ki, nM) | Activity | Target |

|---|---|---|---|

| Compound A | 0.5 | Partial Agonist | α4β2 nAChR |

| Compound B | 0.15 | Agonist | α4β2 nAChR |

| This compound | TBD | TBD | TBD |

Case Studies

3.1 Efficacy in Animal Models

A significant case study involved testing a series of compounds related to this compound in mouse models of depression. The study utilized behavioral assays such as the forced swim test and the SmartCube platform to assess the efficacy of these compounds. Results indicated that certain derivatives exhibited significant antidepressant-like effects compared to control groups, highlighting their potential for further development .

3.2 Combination Therapies

Another case study explored the use of this compound in combination with other therapeutic agents targeting PRMT5 activity in MTAP-deleted tumors. The combination therapy showed enhanced antitumor effects compared to monotherapy, suggesting a synergistic interaction that warrants further investigation .

Mechanism of Action

The mechanism by which (5-Cyclopropylpyridin-3-yl)methanamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The cyclopropyl group in the target compound introduces steric hindrance without significant electronic effects, whereas chlorine (in ) or methoxy (in ) groups alter electronic density and solubility.

- Heterocyclic Core: Pyridine (target compound) vs. benzimidazole () affects binding specificity.

Physicochemical Properties

- Lipophilicity : The target compound’s logP (estimated ~1.5) is lower than (1-(3-Chlorophenyl)cyclopropyl)methanamine (logP ~2.3) due to the absence of a hydrophobic chlorine substituent .

- Solubility : Methoxy-substituted analogs (e.g., ) exhibit higher aqueous solubility, whereas cyclopropyl groups may reduce it due to increased rigidity.

- Stability: Cyclopropyl rings enhance conformational stability but may introduce strain, affecting reactivity compared to non-cyclopropyl analogs .

Biological Activity

The compound (5-Cyclopropylpyridin-3-yl)methanamine has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a modulator of various neurotransmitter systems. This article aims to compile and analyze the current understanding of its biological activity, including synthesis methods, pharmacological profiles, and relevant case studies.

Chemical Structure and Synthesis

Chemical Structure : The structure of this compound consists of a cyclopropyl group attached to a pyridine ring, which contributes to its unique interaction with biological targets.

Synthesis : The synthesis typically involves several steps:

- Formation of the cyclopropylpyridine scaffold.

- Introduction of the amine functionality through various amination techniques.

- Purification and characterization using techniques such as NMR and mass spectrometry.

Pharmacological Properties

Recent studies indicate that this compound exhibits significant pharmacological properties:

- Nicotinic Acetylcholine Receptor Modulation : It has been identified as a partial agonist at the α4β2 nicotinic acetylcholine receptor (nAChR), with binding affinities (Ki values) ranging from 0.5 to 51.4 nM, demonstrating selectivity over other receptor subtypes .

- Antidepressant-Like Effects : In vivo studies have shown that this compound can reduce immobility in forced swim tests in mice, suggesting potential antidepressant properties .

- Anti-Cancer Activity : Preliminary investigations suggest that it may also possess anti-cancer properties by modulating specific biochemical pathways related to cell proliferation and apoptosis.

Interaction Studies

Interaction studies have focused on the compound's binding affinity towards various biological targets, elucidating its mechanism of action. Notably, it has shown selective binding to receptors involved in neurotransmission, which may influence mood regulation and cognitive functions .

Study 1: Nicotinic Receptor Binding

In a study evaluating the binding affinity of this compound at nAChRs, it was found to exhibit high selectivity for the α4β2 subtype compared to α3β4 and α7 subtypes. This selectivity is crucial for developing therapeutics aimed at neurological disorders .

Study 2: Antidepressant Activity

In a behavioral study assessing the antidepressant-like effects of this compound, it was administered orally at doses of 1 and 10 mg/kg. Results indicated a significant reduction in immobility time compared to control groups, highlighting its potential as a treatment for depression .

Data Table

| Study | Biological Activity | Key Findings |

|---|---|---|

| Study 1 | Nicotinic receptor modulation | Ki values: 0.5–51.4 nM for α4β2 nAChR |

| Study 2 | Antidepressant effects | Reduced immobility time in forced swim test |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.